2-Amino-1'-benzyl-4,4-dimethoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile
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Overview
Description
2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include amino, benzyl, dimethoxy, oxo, and dicarbonitrile moieties. The spirocyclic framework imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[310]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile typically involves multi-step organic reactions
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Formation of the Spirocyclic Core: : The spirocyclic core can be synthesized through a cyclization reaction involving a suitable indole derivative and a cyclopropane precursor. This step often requires the use of a strong base and a polar aprotic solvent to facilitate the cyclization.
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Functional Group Introduction: : The introduction of amino, benzyl, and dimethoxy groups can be achieved through nucleophilic substitution reactions. These reactions typically require the use of nucleophiles such as amines and alkoxides, along with appropriate leaving groups.
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Oxidation and Nitrile Formation: : The oxo and dicarbonitrile groups can be introduced through oxidation and nitrile formation reactions. Common oxidizing agents include potassium permanganate and chromium trioxide, while nitrile formation can be achieved using cyanide sources such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the amino and benzyl groups. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
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Reduction: : Reduction reactions can target the oxo and nitrile groups, converting them to alcohols and amines, respectively. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
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Substitution: : Nucleophilic substitution reactions can occur at the dimethoxy and benzyl positions. Reagents such as alkoxides and amines are commonly used in these reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alkoxides, cyanides.
Major Products
Oxidation: Formation of nitro and carboxyl derivatives.
Reduction: Formation of alcohol and amine derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and rigidity.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to inhibition or activation of specific pathways. For example, its potential anticancer activity could be due to its ability to inhibit key enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile: Similar structure but lacks the double bond in the spirocyclic core.
2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarboxylate: Similar structure but has carboxylate groups instead of nitrile groups.
Uniqueness
The unique combination of functional groups in 2-Amino-1’-benzyl-4,4-dimethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile imparts distinct chemical and biological properties. Its spirocyclic structure provides rigidity and three-dimensionality, which can enhance its interaction with biological targets and improve its stability.
Properties
Molecular Formula |
C23H19N5O3 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
2-amino-1'-benzyl-4,4-dimethoxy-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile |
InChI |
InChI=1S/C23H19N5O3/c1-30-23(31-2)21(14-25)20(13-24,18(26)27-23)22(21)16-10-6-7-11-17(16)28(19(22)29)12-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H2,26,27) |
InChI Key |
ZAOBHYPQBJKYOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C2(C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)(C(=N1)N)C#N)C#N)OC |
Origin of Product |
United States |
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